4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzoyl hydrazone.
Coupling reaction: The hydrazone is then coupled with 2-methoxyphenyl 4-ethoxybenzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and ethoxy groups, which may confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
CAS No. |
765311-33-9 |
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Molecular Formula |
C24H21ClN2O5 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-3-31-18-11-9-17(10-12-18)24(29)32-21-13-8-16(14-22(21)30-2)15-26-27-23(28)19-6-4-5-7-20(19)25/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
XYYBTPWHCWOYKI-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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